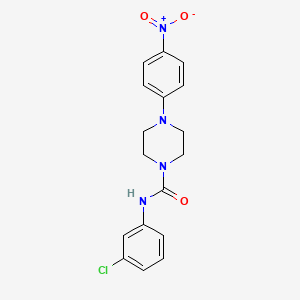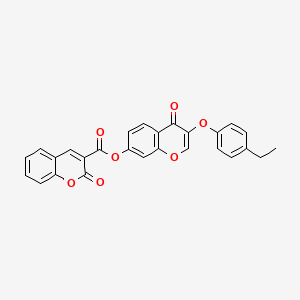
N-(3-chlorophenyl)-4-(4-nitrophenyl)-1-piperazinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chlorophenyl)-4-(4-nitrophenyl)-1-piperazinecarboxamide, commonly known as NPC, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. NPC belongs to the class of piperazine derivatives and has been studied extensively for its pharmacological properties.
作用机制
The exact mechanism of action of NPC is not fully understood. However, it is believed that NPC exerts its pharmacological effects by modulating the activity of dopamine and serotonin receptors in the brain. NPC has been shown to act as a partial agonist at dopamine D2 receptors and a full agonist at serotonin 5-HT1A receptors. This dual mechanism of action may contribute to its anxiolytic and antidepressant properties.
Biochemical and Physiological Effects
NPC has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its therapeutic effects. NPC has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuroplasticity and cognitive function. Additionally, NPC has been shown to have antioxidant properties, which may protect against oxidative stress-induced damage.
实验室实验的优点和局限性
NPC has several advantages for use in lab experiments. It has a high affinity for dopamine and serotonin receptors, which makes it a useful tool for studying the role of these receptors in various physiological and pathological conditions. NPC is also relatively stable and can be easily synthesized in large quantities. However, NPC has some limitations for use in lab experiments. It has a relatively low solubility in water, which can make it difficult to administer in vivo. Additionally, NPC has been shown to have some toxicity in certain cell types, which may limit its use in certain experimental models.
未来方向
There are several future directions for research on NPC. One area of interest is the development of novel NPC analogs with improved pharmacological properties. Another area of interest is the use of NPC in combination with other drugs for the treatment of various neurological and psychiatric disorders. Additionally, further research is needed to fully understand the mechanism of action of NPC and its potential therapeutic applications.
合成方法
The synthesis of NPC involves a multi-step process that requires a high degree of precision. The first step involves the preparation of 3-chlorophenylpiperazine, which is then reacted with 4-nitrobenzoyl chloride to yield 4-(4-nitrophenyl)-1-piperazinecarboxamide. The final step involves the reaction of the intermediate product with thionyl chloride and 3-chlorobenzamide to yield NPC. The overall yield of the synthesis process is approximately 45%.
科学研究应用
NPC has been extensively studied for its potential therapeutic applications. It has been shown to have antipsychotic, anxiolytic, and antidepressant properties. NPC has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia. NPC has been shown to have a high affinity for dopamine D2 and serotonin 5-HT1A receptors, which are involved in mood regulation and cognitive function.
属性
IUPAC Name |
N-(3-chlorophenyl)-4-(4-nitrophenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O3/c18-13-2-1-3-14(12-13)19-17(23)21-10-8-20(9-11-21)15-4-6-16(7-5-15)22(24)25/h1-7,12H,8-11H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUHDRDOYRQRLIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-4-(4-nitrophenyl)piperazine-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(2-bromoethoxy)ethoxy]-4-ethylbenzene](/img/structure/B4886668.png)
![1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperidine](/img/structure/B4886673.png)


![1-(3-{[ethyl({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)amino]methyl}phenyl)ethanone](/img/structure/B4886696.png)
![2-[(3-fluorophenoxy)methyl]-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4886706.png)
![N-(3'-methoxy-2-biphenylyl)-1-[(6-methyl-2-pyridinyl)methyl]-4-piperidinecarboxamide](/img/structure/B4886712.png)

![N~1~-allyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)glycinamide](/img/structure/B4886729.png)
![5-cyclopropyl-N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4886734.png)
![4-{[(2,5-dimethylphenyl)amino]carbonyl}phenyl (4-biphenylyloxy)acetate](/img/structure/B4886736.png)
![N-(3-chlorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]acetamide](/img/structure/B4886750.png)
![1-[2-(2-methylphenoxy)propanoyl]-4-(2-methylphenyl)piperazine](/img/structure/B4886755.png)
![10-(diphenylmethylene)-4-(4-fluorophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4886764.png)